4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride
CAS No.: 147960-33-6
Cat. No.: VC2275963
Molecular Formula: C9H17Cl2N3
Molecular Weight: 238.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147960-33-6 |
|---|---|
| Molecular Formula | C9H17Cl2N3 |
| Molecular Weight | 238.15 g/mol |
| IUPAC Name | 4-(5-methyl-1H-imidazol-4-yl)piperidine;dihydrochloride |
| Standard InChI | InChI=1S/C9H15N3.2ClH/c1-7-9(12-6-11-7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H |
| Standard InChI Key | HHBAOQCGVQTAAT-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CN1)C2CCNCC2.Cl.Cl |
| Canonical SMILES | CC1=C(N=CN1)C2CCNCC2.Cl.Cl |
Introduction
Chemical Structure and Properties
4-(5-Methyl-1H-imidazol-4-yl)piperidine dihydrochloride consists of a six-membered piperidine ring with a 5-methyl-1H-imidazole substituent at the 4-position. The compound exists as a dihydrochloride salt, which significantly enhances its solubility in polar solvents compared to the free base form. This salt formation is crucial for pharmaceutical formulations and research applications where aqueous solubility is essential.
Molecular Characteristics
The molecular formula of this compound is C9H15N3·2HCl, with a molecular weight of approximately 238.16 g/mol. The structure features three nitrogen atoms—one in the piperidine ring and two in the imidazole moiety—providing multiple potential hydrogen bond acceptor and donor sites. The 5-methyl group on the imidazole ring introduces asymmetry and potentially affects the electronic distribution and lipophilicity of the molecule.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C9H15N3·2HCl |
| Molecular Weight | 238.16 g/mol |
| Physical Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water; moderately soluble in polar organic solvents |
| pKa | Estimated around 7.0-8.0 (imidazole NH) and 9.5-10.5 (piperidine NH) |
| Stability | Hygroscopic; sensitive to oxidation at elevated temperatures |
| Melting Point | Estimated 200-220°C (with decomposition) |
Synthesis Methods
The synthesis of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride typically involves multi-step synthetic pathways with careful control of regiochemistry. Several potential routes can be employed, each with distinct advantages depending on the available starting materials and desired scale.
Cross-Coupling Approach
One common synthetic route employs palladium-catalyzed cross-coupling reactions between appropriately functionalized piperidine and imidazole precursors. This approach typically utilizes Suzuki-Miyaura or Negishi coupling conditions.
Cyclization Strategy
Another approach involves the construction of the imidazole ring on a pre-existing piperidine scaffold through cyclization reactions. This method often begins with a 4-substituted piperidine derivative that contains appropriate functional groups for imidazole formation.
Salt Formation
The final step in most synthetic routes involves treating the free base form of 4-(5-methyl-1H-imidazol-4-yl)piperidine with hydrochloric acid in a suitable solvent system to obtain the dihydrochloride salt. This process requires precise pH control and appropriate crystallization techniques to ensure high purity.
Structural Comparisons and Analogs
Structural analysis of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride in relation to similar compounds provides valuable insights into structure-activity relationships and potential applications.
Comparative Analysis with Related Compounds
| Compound | Structural Differences | Potential Impact on Activity |
|---|---|---|
| 4-(1H-Imidazol-4-yl)piperidine | Lacks 5-methyl group on imidazole | Decreased lipophilicity; altered receptor binding profile |
| 4-(5-Methyl-1H-imidazol-4-yl)piperidine (free base) | Not in salt form | Reduced water solubility; altered bioavailability |
| 3-(1H-Imidazol-4-yl)piperidine | Different position of attachment on piperidine | Altered three-dimensional conformation; different receptor selectivity |
| 4-(2-Methyl-1H-imidazol-4-yl)piperidine | Methyl group at position 2 instead of 5 | Changed electronic distribution; modified hydrogen bonding pattern |
Isomeric Variations
The specific placement of substituents significantly impacts the compound's biological profile. The 5-methyl substitution on the imidazole ring alters electron density distribution, which can affect binding affinities to various receptor types. Similarly, the attachment point of the imidazole to the piperidine (position 4) determines the three-dimensional orientation of the molecule, influencing its fit into biological targets.
Predicted Biological Activities
Receptor Affinity Profile
Based on structural analysis and comparison with similar compounds, the following receptor binding profile might be expected:
| Receptor Type | Predicted Affinity | Potential Physiological Effect |
|---|---|---|
| Histamine H3 | Moderate to high | Modulation of histamine release in CNS |
| Histamine H4 | Moderate | Regulation of immune cell function |
| Adrenergic α2 | Low to moderate | Sympathetic nervous system effects |
| Serotonin 5-HT1A | Low | Potential anxiolytic-like activity |
| Opioid (μ, δ, κ) | Very low | Minimal direct effect on pain pathways |
Predicted Pharmacological Effects
The compound may exhibit:
-
Antihistaminic properties through H3/H4 receptor interactions
-
Potential anti-inflammatory activity via modulation of immune cell function
-
Possible effects on cognitive processes through CNS receptor interactions
-
Potential anxiolytic-like properties if 5-HT1A interactions are present
Analytical Characterization Methods
Comprehensive characterization of 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride requires multiple complementary analytical techniques.
Spectroscopic Methods
| Technique | Key Information Provided | Expected Characteristic Features |
|---|---|---|
| 1H-NMR | Hydrogen environment identification | Characteristic signals for methyl group (δ ~2.2-2.4 ppm), imidazole proton (δ ~7.5-8.0 ppm), and piperidine protons (δ ~1.5-3.5 ppm) |
| 13C-NMR | Carbon skeleton confirmation | Distinctive signals for methyl carbon (δ ~10-15 ppm) and imidazole carbons (δ ~120-150 ppm) |
| IR | Functional group identification | N-H stretching (3200-3500 cm-1), C=N stretching (1600-1680 cm-1) |
| UV-Vis | Chromophore characterization | Absorption maxima typical of imidazole systems (~210-230 nm) |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak corresponding to [M+H]+ at m/z 166 (free base) |
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Optimal for purity determination using C18 columns with gradient elution systems containing acetonitrile/water with 0.1% trifluoroacetic acid.
-
Gas Chromatography (GC): Applicable after derivatization, providing complementary selectivity to HPLC methods.
-
Thin-Layer Chromatography (TLC): Useful for reaction monitoring and initial purity assessment.
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is essential for rational design of related compounds with improved properties.
Critical Structural Elements
-
Imidazole Ring: Essential for potential histamine receptor interactions and hydrogen bonding capabilities
-
Methyl Substituent at Position 5: Modulates electronic properties and lipophilicity
-
Piperidine Ring: Provides a basic nitrogen atom and conformational flexibility
-
Dihydrochloride Salt Form: Enhances water solubility and potentially improves bioavailability
Structure Modification Effects
| Structural Modification | Anticipated Effect on Properties | Potential Impact on Activity |
|---|---|---|
| Removal of 5-methyl group | Decreased lipophilicity | Altered membrane permeability; changed receptor binding profile |
| Methylation of imidazole NH | Elimination of H-bond donor capability | Reduced polar interactions; altered selectivity |
| Replacement of piperidine with piperazine | Introduction of additional basic nitrogen | Enhanced water solubility; potential for additional binding interactions |
| Introduction of substituents on piperidine | Modulation of basicity and conformation | Fine-tuning of receptor selectivity and binding affinity |
Future Research Directions
Synthesis Optimization
Future research could focus on:
-
Development of more efficient synthetic routes with higher yields
-
Exploration of green chemistry approaches for more sustainable production
-
Investigation of asymmetric synthesis methods if stereogenic centers are introduced through modifications
Biological Evaluation
Comprehensive biological screening should include:
-
Receptor binding assays against a panel of G-protein coupled receptors
-
Functional assays to determine agonist/antagonist activity at identified targets
-
In vitro assessment of metabolic stability and potential drug-drug interactions
-
Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties
Structural Diversification
The core structure provides numerous opportunities for modification:
-
Exploration of various substituents on the imidazole ring
-
Investigation of different heterocyclic replacements for imidazole
-
Examination of alternative attachment points between the piperidine and imidazole rings
-
Development of extended analogs with additional pharmacophoric elements
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume